REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][CH3:12])[N:10]=1)[C:5]([OH:7])=[O:6].[CH2:13]([NH2:17])[CH2:14][CH:15]=[CH2:16]>O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[O-]S([O-])(=O)=O.[Cu+2]>[CH2:13]([NH:17][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][CH3:12])[N:10]=1)[C:5]([OH:7])=[O:6])[CH2:14][CH:15]=[CH2:16] |f:4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)OC
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(CC=C)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
85 mg
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
is stirred in a pressurized reaction vessel for 36 h at 140° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted two times with EtOAc
|
Type
|
WASH
|
Details
|
The combined extracts are washed with citric acid solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |